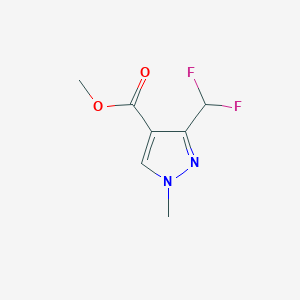
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
Cat. No. B8736731
M. Wt: 190.15 g/mol
InChI Key: YJQZFIRWILVKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08115012B2
Procedure details


Magnesium turnings (4.9 g, 0.20 mol), trimethylsilyl chloride (32.6 g, 0.30 mmol) and anhydrous 1,3-dimethyl-2-imidazolidinone (DMI, 160 ml) were initially charged in a 500 ml three-necked flask fitted with magnetic stirrer and thermometer. After activation of the magnesium with iodine, methyl 2-methoxymethylene-4,4,4-trifluoro-3-oxobutyrate (21.3 g, 0.10 mol) was added in an ice-bath over a period of 30 min, the reaction temperature being kept within a range of from 20 to 30° C. After a further 60 min at room temperature, excess trimethylsilyl chloride was removed under reduced pressure. In a second 500 ml three-necked flask, an aqueous methylhydrazine solution (37%, 14.8 g, 0.12 mol) and methanol (320 ml) were initially charged at −50° C. Over a period of 60 min, the cooled reaction solution of the first reaction was added, with cooling being maintained. After a further 2 hours at −50° C., the reaction mixture was allowed to warm to room temperature and stirred for a further 10 hours. According to GC analysis, the reaction mixture contained methyl 3-difluoromethyl-1-methylpyrazole-4-carboxylate (isomer a) as a mixture with methyl 2-difluoromethyl-1-methylpyrazole-3-carboxylate (isomer b) in an a:b isomer ratio of 90:10. The reaction mixture was then concentrated under reduced pressure. 120 g of 10% strength aqueous sodium hydroxide solution were added to the residue, and the mixture was stirred at 100° C. for 4 h. After acidification of the aqueous solution with hydrochloric acid to pH 1 and repeated extraction with MTBE, an organic solution comprising 13.4 g of the title compound (yield isomer a: 71%) was obtained. The title compound was isolated by crystallization as a light-brown solid.





Name
methyl 2-methoxymethylene-4,4,4-trifluoro-3-oxobutyrate
Quantity
21.3 g
Type
reactant
Reaction Step Two

Name
methylhydrazine
Quantity
14.8 g
Type
reactant
Reaction Step Three


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
methyl 2-difluoromethyl-1-methylpyrazole-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
[Mg].C[Si](Cl)(C)C.CN1CCN(C)C1=O.II.COC=C(C(=O)C(F)(F)F)C(OC)=O.CNN.[F:34][CH:35]([F:46])[C:36]1[C:40]([C:41]([O:43]C)=[O:42])=[CH:39][N:38]([CH3:45])[N:37]=1.FC(F)N1C(C(OC)=O)C=CN1C>CO>[F:46][CH:35]([F:34])[C:36]1[C:40]([C:41]([OH:43])=[O:42])=[CH:39][N:38]([CH3:45])[N:37]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
32.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(N(CC1)C)=O
|
Step Two
Step Three
|
Name
|
methylhydrazine
|
|
Quantity
|
14.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CNN
|
|
Name
|
|
|
Quantity
|
320 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NN(C=C1C(=O)OC)C)F
|
Step Five
|
Name
|
methyl 2-difluoromethyl-1-methylpyrazole-3-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(N1N(C=CC1C(=O)OC)C)F
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for a further 10 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with magnetic stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
being kept within a range of from 20 to 30° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
excess trimethylsilyl chloride was removed under reduced pressure
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Over a period of 60 min
|
|
Duration
|
60 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooled reaction solution of the first reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
being maintained
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After a further 2 hours at −50° C.
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
120 g of 10% strength aqueous sodium hydroxide solution were added to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 100° C. for 4 h
|
|
Duration
|
4 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction with MTBE
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yield isomer a: 71%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
